Acenocoumarol sodium

Drug Metabolism Pharmacokinetics Hepatic Microsomal Stability

Acenocoumarol sodium is a racemic coumarin vitamin K antagonist (VKA) anticoagulant, structurally analogous to warfarin but distinguished by a 4′-nitrophenyl substituent. Like warfarin and phenprocoumon, it inhibits vitamin K epoxide reductase complex 1 (VKORC1) to prevent thrombus formation, but exhibits a markedly shorter elimination half-life (~8–11 hours for the racemate) and ~20-fold faster plasma clearance versus warfarin.

Molecular Formula C19H14NNaO6
Molecular Weight 375.3 g/mol
CAS No. 72756-65-1
Cat. No. B12752082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcenocoumarol sodium
CAS72756-65-1
Molecular FormulaC19H14NNaO6
Molecular Weight375.3 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]
InChIInChI=1S/C19H15NO6.Na/c1-11(21)10-15(12-6-8-13(9-7-12)20(24)25)17-18(22)14-4-2-3-5-16(14)26-19(17)23;/h2-9,15,22H,10H2,1H3;/q;+1/p-1
InChIKeyMPRDFQJZNXOBJT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acenocoumarol Sodium (CAS 72756-65-1) Procurement Guide for Anticoagulant Research and Formulation


Acenocoumarol sodium is a racemic coumarin vitamin K antagonist (VKA) anticoagulant, structurally analogous to warfarin but distinguished by a 4′-nitrophenyl substituent . Like warfarin and phenprocoumon, it inhibits vitamin K epoxide reductase complex 1 (VKORC1) to prevent thrombus formation, but exhibits a markedly shorter elimination half-life (~8–11 hours for the racemate) and ~20-fold faster plasma clearance versus warfarin . These pharmacokinetic properties directly impact dosing frequency, intra-patient INR stability, and the relative influence of CYP2C9 genetic polymorphisms on dose requirements, making acenocoumarol sodium a non-interchangeable option within the VKA class .

Why Acenocoumarol Sodium Cannot Be Assumed Interchangeable with Warfarin or Phenprocoumon


Despite a shared vitamin K antagonism mechanism, substituting acenocoumarol sodium for warfarin or phenprocoumon introduces quantitatively different pharmacokinetic and pharmacogenetic behaviors that directly alter clinical and experimental outcomes. The hepatic metabolism of acenocoumarol is less dependent on CYP2C9 than warfarin, meaning CYP2C9 polymorphisms exert a smaller effect on acenocoumarol clearance and dose requirements . Conversely, acenocoumarol sodium's short half-life produces distinct INR stability profiles and demands different dosing intervals (typically twice daily) compared to once-daily warfarin or phenprocoumon . Real-world safety data confirm that warfarin carries a significantly higher risk of gastrointestinal and intracranial bleeding compared to acenocoumarol, underscoring that in-class substitution without adjusting for these quantitative differences can compromise safety and efficacy .

Quantitative Differentiation Evidence: Acenocoumarol Sodium vs. Comparator VKAs


6-Fold to 66-Fold Higher In Vitro Metabolic Clearance of Acenocoumarol Enantiomers vs. Warfarin Enantiomers

In human liver microsomal assays, the overall metabolic clearances of R- and S-acenocoumarol exceeded those of R- and S-warfarin by 6-fold and 66-fold, respectively, due to lower Km values and higher Vmax for the S-enantiomer . The stereoselectivity toward S-enantiomer metabolism is approximately 10 times more pronounced for acenocoumarol than for warfarin . This difference directly explains the substantially shorter in vivo half-life of acenocoumarol compared to warfarin.

Drug Metabolism Pharmacokinetics Hepatic Microsomal Stability

~20-Fold Faster In Vivo Plasma Clearance vs. Warfarin, With Enantiomer-Specific Half-Lives

The total plasma clearance of racemic acenocoumarol is approximately 20-fold faster than that of warfarin . Enantiomer-specific data show S-acenocoumarol half-life of ~1–1.8 hours and clearance of 28.5 L/hour, versus R-acenocoumarol half-life of 6.6–8.8 hours and clearance of 1.9 L/hour . In contrast, warfarin exhibits a racemic half-life of approximately 40 hours. This enantiomer-dependent clearance profile means that the pharmacologically more active R-enantiomer of acenocoumarol still exhibits a shorter half-life than warfarin but longer than its S-counterpart.

Clinical Pharmacokinetics Oral Anticoagulation Enantioselective Clearance

Lower Gastrointestinal and Intracranial Bleeding Risk vs. Warfarin in Real-World Atrial Fibrillation Cohort

In a retrospective analysis of 150,949 atrial fibrillation patients (SIESTA-A study), warfarin was associated with a significantly higher risk of gastrointestinal bleeding (RR: 1.64; 95% CI 1.31–2.06) and intracranial bleeding (RR: 1.61; 95% CI 1.22–2.13) compared to acenocoumarol . Additionally, warfarin showed a higher all-cause mortality risk (RR: 1.12; 95% CI 1.05–1.20) versus acenocoumarol, while no significant difference was observed for ischemic events (RR: 1.06; 95% CI 0.93–1.22) .

Pharmacovigilance Atrial Fibrillation Safety Outcomes

Higher In Vitro Intrinsic Potency of R-Acenocoumarol vs. Warfarin and Phenprocoumon

(R)-Acenocoumarol demonstrates higher intrinsic anticoagulant potency than both warfarin and phenprocoumon when evaluated in in vitro systems . While exact IC50 values are not provided in the available source, the directional potency ranking (R-acenocoumarol > warfarin ≈ phenprocoumon) is consistently reported, and this in vitro advantage is preserved in vivo where R-acenocoumarol is more potent than the S-enantiomer despite similar protein binding .

Coagulation Assays VKORC1 Inhibition Enantiomer Potency

Polar Surface Area of 113.3 Ų Predicts Moderately Lower Absorption vs. Warfarin and Phenprocoumon

Computational modeling at the B3LYP/6-311++G(d,p) level determined the polar surface area (PSA) of acenocoumarol to be 113.3 Ų, compared to phenprocoumon (50.4 Ų) and warfarin (not explicitly stated but computationally lower than acenocoumarol) . The higher PSA of acenocoumarol is predicted to result in reduced oral absorption relative to these two comparators, with phenprocoumon predicted to have the highest absorption among the VKAs studied .

Physicochemical Characterization Oral Absorption Prediction Drug-Likeness

Reduced CYP2C9 Genotype Sensitivity: Acenocoumarol as Alternative to Warfarin in CYP2C9*2 Carriers

In a pharmacogenetic cohort study, carriers of the CYP2C9*3 allele required a significantly lower acenocoumarol dose (OR 6.02; 95% CI 1.50–24.18), with 80% of *3 carriers falling into the low-dose group . However, the CYP2C9*2 variant showed a weaker association with acenocoumarol dose requirement (OR 2.70; 95% CI 1.11–6.58) compared to its well-established impact on warfarin dosing . The authors concluded that acenocoumarol could serve as a safer alternative to warfarin specifically in CYP2C9*2 carriers because sensitivity associated with the *2 allele is less clinically relevant for acenocoumarol than for warfarin .

Pharmacogenetics CYP2C9 Polymorphism Personalized Anticoagulation

Optimal Application Scenarios for Acenocoumarol Sodium Based on Quantitative Evidence


Pharmacogenetic Studies Investigating CYP2C9-Variant-Dependent Anticoagulation

The attenuated impact of CYP2C9*2 on acenocoumarol dose requirements (OR 2.70 vs. strong warfarin sensitivity) makes acenocoumarol sodium the preferred VKA substrate for genotype-stratified clinical studies aiming to isolate VKORC1 polymorphism effects or to test pharmacogenetic-guided dosing algorithms in populations with high CYP2C9*2 prevalence . The short half-life (6.6–8.8 h for R-enantiomer) further enables rapid dose titration within a shorter observation window .

Formulation Development of Rapid-Onset, Short-Duration Oral Anticoagulants

Acenocoumarol sodium's approximately 20-fold faster plasma clearance versus warfarin and its twice-daily dosing requirement make it the prototype VKA for developing modified-release formulations, orally disintegrating tablets, or fixed-dose combinations where rapid systemic elimination is desired to minimize bleeding risk upon missed doses or overdose scenarios.

Real-World Safety Benchmarking for Novel Anticoagulants

The SIESTA-A study established acenocoumarol as a safer reference than warfarin for gastrointestinal bleeding (RR 1.64 favoring acenocoumarol) and intracranial hemorrhage (RR 1.61) . Researchers designing comparative effectiveness trials of DOACs or new anticoagulant candidates should procure acenocoumarol sodium as the control arm when a lower-bleeding-risk VKA comparator is required for ethical and statistical power considerations.

Physicochemical Characterization and Analytical Reference Standard Procurement

The sodium salt of acenocoumarol is fully characterized by vibrational spectroscopy (FT-IR and FT-Raman) and DFT-optimized geometry, providing definitive spectral fingerprints for identity testing and purity assessment in active pharmaceutical ingredient (API) procurement . Its polar surface area of 113.3 Ų serves as a quantitative input for permeability and absorption modeling during pre-formulation screening.

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